3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a benzofuran moiety, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the pyridine ring and the oxadiazole ring through various coupling reactions. The final step often involves the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran moieties but different substituents.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring with different substituents.
Uniqueness
3-{5-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for developing new materials and therapeutic agents.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(16-8-12-4-1-2-6-15(12)25-16)23-10-14(11-23)18-21-17(22-26-18)13-5-3-7-20-9-13/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRCOZCCOPZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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